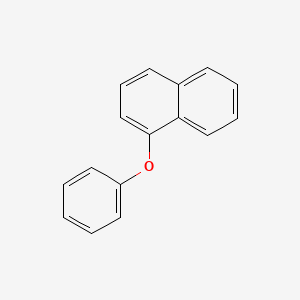

1-Phenoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3402-76-4 |

|---|---|

Molecular Formula |

C16H12O |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

1-phenoxynaphthalene |

InChI |

InChI=1S/C16H12O/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |

InChI Key |

DABOOAVTBIRGHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

1-Phenoxynaphthalene CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3402-76-4

This technical guide provides a comprehensive overview of 1-phenoxynaphthalene, a biaryl ether with potential applications in chemical synthesis and materials science. This document details its chemical and physical properties, outlines a common synthetic route, and summarizes available safety information.

Core Properties and Data

This compound is a polycyclic aromatic ether. Its core structure consists of a naphthalene ring linked to a phenyl group via an oxygen atom. This arrangement imparts specific chemical and physical characteristics relevant to its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O | PubChem[1] |

| Molecular Weight | 220.27 g/mol | PubChem[1] |

| XLogP3 | 5.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 220.088815 g/mol | PubChem[1] |

| Monoisotopic Mass | 220.088815 g/mol | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

Synthesis of this compound

The primary synthetic route to this compound is through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol.[2]

Experimental Protocol: Ullmann Condensation

The following is a generalized experimental protocol for the synthesis of diaryl ethers, which can be adapted for the synthesis of this compound.

Reactants:

-

1-Halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene)

-

Phenol

-

Copper catalyst (e.g., copper(I) iodide, copper powder)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)

Procedure:

-

In a reaction vessel equipped with a condenser and magnetic stirrer, combine the 1-halonaphthalene, phenol, and base in the chosen solvent.

-

Add the copper catalyst to the mixture.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a suitable aqueous solution (e.g., ammonium chloride solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activity and the effects of this compound on cellular signaling pathways. However, naphthalene and its derivatives are known to possess a wide range of biological activities. Studies have shown that some naphthalene derivatives exhibit cytotoxic and genotoxic effects on human lymphocytes.[3] Furthermore, 1,2-naphthoquinone, a metabolite of naphthalene, has been shown to induce the production of reactive oxygen species (ROS) and affect inflammatory signaling pathways, such as the IKKβ and PTP1B pathways.[4] Given the structural similarity, it is plausible that this compound could exhibit some biological activity, but further research is required to elucidate any specific effects.

Safety and Handling

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin and Eye Irritation: May cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash thoroughly after handling.

The following diagram illustrates a general safety workflow for handling chemical compounds like this compound.

References

- 1. This compound | C16H12O | CID 235584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-phenoxynaphthalene, a key intermediate in various chemical and pharmaceutical applications. This guide details established synthetic methodologies, including the Ullmann condensation and modern catalytic approaches, and provides a thorough analysis of its characterization through spectroscopic and physical methods.

Introduction

This compound is an aromatic ether consisting of a naphthalene ring linked to a phenyl group via an oxygen bridge. Its structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and its potential utility as a building block for novel organic materials. Accurate and efficient synthesis, along with comprehensive characterization, is crucial for its application in research and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution reactions, primarily the Ullmann condensation and more contemporary palladium- and copper-catalyzed cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers.[1][2] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[1] For the synthesis of this compound, this involves the reaction of a 1-halonaphthalene (commonly 1-bromonaphthalene or 1-iodonaphthalene) with phenol.

Reaction Scheme:

Typical Reaction Parameters:

| Parameter | Value/Condition |

| Naphthyl Halide | 1-Bromonaphthalene or 1-Iodonaphthalene |

| Phenolic Compound | Phenol |

| Catalyst | Copper powder, Copper(I) oxide (Cu₂O), or Copper(I) iodide (CuI) |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF), Pyridine, or Nitrobenzene |

| Temperature | 150-210 °C |

| Reaction Time | 12-48 hours |

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Modern synthetic approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, adapted for C-O bond formation. These methods generally offer milder reaction conditions and higher yields compared to the traditional Ullmann condensation.

Reaction Scheme:

Typical Reaction Parameters:

| Parameter | Value/Condition |

| Naphthyl Halide/Pseudohalide | 1-Bromonaphthalene, 1-Iodonaphthalene, or 1-Naphthyl triflate |

| Phenolic Compound | Phenol |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | Bidentate phosphine ligands (e.g., BINAP, Xantphos) |

| Base | Sodium tert-butoxide (NaO t Bu), Potassium phosphate (K₃PO₄) |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

| Reaction Time | 8-24 hours |

Copper-Catalyzed Cross-Coupling

Recent advancements have also led to the development of more efficient copper-catalyzed systems that operate under milder conditions than the traditional Ullmann reaction. These often employ specific ligands to enhance the catalytic activity of the copper species.[1]

Typical Reaction Parameters:

| Parameter | Value/Condition |

| Naphthyl Halide | 1-Iodonaphthalene or 1-Bromonaphthalene |

| Phenolic Compound | Phenol |

| Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) |

| Ligand | Phenanthroline derivatives, N,N-dimethylglycine |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | Dimethyl sulfoxide (DMSO), Toluene |

| Temperature | 100-150 °C |

| Reaction Time | 12-24 hours |

Experimental Protocols

General Procedure for Ullmann Condensation

A detailed experimental protocol for the Ullmann synthesis of this compound is as follows:

-

To a stirred solution of phenol (1.2 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 equivalents).

-

Add 1-bromonaphthalene (1.0 equivalent) and a catalytic amount of copper(I) iodide (0.1 equivalents).

-

Heat the reaction mixture to 180-200 °C and maintain it at this temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

Physical Properties of 1-Phenylnaphthalene (for reference): [3][4][5][6]

| Property | Value |

| Melting Point | ~45 °C |

| Boiling Point | 324-325 °C |

| Density | ~1.085 g/mL at 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals for the naphthyl and phenyl protons and carbons.

Expected ¹H NMR Spectral Data (in CDCl₃):

While the exact spectrum is not available, the expected chemical shifts (δ) in ppm would be in the aromatic region (approximately 6.8-8.2 ppm). The protons on the naphthalene ring would likely appear as a series of multiplets, with those closest to the ether linkage shifted downfield. The protons on the phenyl ring would also appear as multiplets.

Expected ¹³C NMR Spectral Data (in CDCl₃):

The ¹³C NMR spectrum would show 16 distinct signals for the 16 carbon atoms in the molecule, unless there is accidental overlap. The carbon atoms directly bonded to the oxygen atom would be significantly deshielded and appear at a higher chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by the following key absorption bands:

Key FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C stretching (aromatic rings) |

| ~1270-1200 | Asymmetric C-O-C stretching (aryl ether) |

| ~1050-1000 | Symmetric C-O-C stretching (aryl ether) |

| ~800-700 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₆H₁₂O), the molecular weight is 220.27 g/mol .[7]

Expected Mass Spectrometry Data:

The PubChem database indicates a GC-MS analysis with the following major peaks:[7]

| m/z | Relative Intensity |

| 220 | Top Peak (Molecular Ion, M⁺) |

| 219 | 2nd Highest |

| 221 | 3rd Highest |

The peak at m/z 220 corresponds to the molecular ion. The peak at m/z 219 is likely due to the loss of a hydrogen atom. The peak at m/z 221 represents the M+1 isotope peak, primarily due to the natural abundance of ¹³C.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization Logic Diagram

Caption: Logical flow for the characterization and confirmation of this compound.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, focusing on the Ullmann condensation and modern catalytic methods. Furthermore, it has detailed the key analytical techniques for its comprehensive characterization. While detailed experimental spectra for this compound are not widely published, the expected data from NMR, FTIR, and mass spectrometry have been described based on its chemical structure and data from analogous compounds. This information provides a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. Cu(II)-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 7. This compound | C16H12O | CID 235584 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 1-Phenoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for determining the solubility of 1-phenoxynaphthalene in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound at the time of this publication, this document focuses on the experimental protocols that can be employed to generate such data. The information presented here is intended to equip researchers with the necessary knowledge to conduct their own solubility assessments.

Introduction to the Solubility of this compound

Experimental Methodologies for Solubility Determination

The selection of an appropriate method for determining the solubility of this compound depends on factors such as the required accuracy, the concentration range of interest, and the available analytical instrumentation. The following sections detail three widely used and reliable methods: the gravimetric method, the Ultraviolet-Visible (UV-Vis) spectroscopic method, and the High-Performance Liquid Chromatography (HPLC) method.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.

Experimental Protocol:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant and controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is then carefully withdrawn using a pre-heated or pre-equilibrated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container (e.g., a watch glass or an aluminum pan). The solvent is then evaporated under controlled conditions (e.g., in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound) until a constant weight of the dried solute is achieved.

-

Quantification: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

-

Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Ultraviolet-Visible (UV-Vis) Spectroscopic Method

The UV-Vis spectroscopic method is a sensitive and rapid technique suitable for compounds that absorb ultraviolet or visible light. This compound, with its aromatic rings, is expected to have a distinct UV absorbance spectrum, making this method applicable.

Experimental Protocol:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Saturation and Equilibration: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: A clear aliquot of the saturated supernatant is carefully withdrawn and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the predetermined λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking into account the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method that is particularly useful for analyzing complex mixtures and for determining the solubility of compounds with low solubility.

Experimental Protocol:

-

Method Development: An appropriate HPLC method is developed. This includes selecting a suitable column (e.g., a C18 reverse-phase column), a mobile phase that provides good separation and peak shape, a suitable flow rate, and a detector (typically a UV detector set at the λmax of this compound).

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area (or peak height) against the concentration.

-

Saturation and Equilibration: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: A clear aliquot of the saturated supernatant is withdrawn, filtered, and, if necessary, diluted with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: A known volume of the prepared sample is injected into the HPLC system, and the chromatogram is recorded.

-

Quantification: The peak area corresponding to this compound in the sample chromatogram is measured.

-

Concentration Determination: The concentration of this compound in the sample is determined using the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated, accounting for any dilution.

Data Presentation

While specific quantitative data for this compound is not available, the results from the aforementioned experimental methods should be organized into a clear and structured table for easy comparison. An example of how such a table could be structured is provided below.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Experimental Value | Experimental Value | Gravimetric |

| Ethanol | 25 | Experimental Value | Experimental Value | UV-Vis |

| Acetone | 25 | Experimental Value | Experimental Value | HPLC |

| Toluene | 25 | Experimental Value | Experimental Value | Gravimetric |

| Hexane | 25 | Experimental Value | Experimental Value | HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

This technical guide has outlined the key experimental methodologies for determining the solubility of this compound in organic solvents. While quantitative data is currently elusive in the public domain, the detailed protocols for the gravimetric, UV-Vis spectroscopic, and HPLC methods provide a solid foundation for researchers to generate this critical data. The choice of method will depend on the specific requirements of the study, but all three approaches, when performed correctly, can yield accurate and reliable solubility values. The generation of such data will be invaluable for the scientific and industrial communities that utilize or study this compound.

The Thermal Fortitude of 1-Phenoxynaphthalene: A Technical Guide to its Stability and Decomposition

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of molecules is paramount. This technical guide delves into the thermal stability and decomposition profile of 1-phenoxynaphthalene, a significant scaffold in medicinal chemistry. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing critical data on its thermal behavior, detailed experimental methodologies, and insights into its decomposition pathways.

Core Thermal Properties

This compound, an aromatic ether, exhibits notable thermal stability, a crucial attribute for its handling, storage, and application in various pharmaceutical processes. The stability of this compound is attributed to the resonance stabilization afforded by its two aromatic systems—the naphthalene and phenyl rings—and the strength of the C-O-C ether linkage. However, at elevated temperatures, the molecule undergoes decomposition through a series of complex chemical reactions.

Quantitative Thermal Analysis

The thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The data presented below is representative of typical results obtained for aromatic ethers of similar structure under an inert nitrogen atmosphere.

| Parameter | Value | Description |

| Tonset (Onset Decomposition Temperature) | 350 - 400 °C | The temperature at which significant decomposition begins, characterized by initial mass loss. |

| Tmax (Temperature of Maximum Decomposition Rate) | 450 - 500 °C | The temperature at which the rate of mass loss is highest, indicating the most rapid phase of decomposition. |

| Residue at 800 °C | 10 - 20% | The percentage of the initial mass remaining at 800 °C, often consisting of char and carbonaceous material. |

| Melting Point (Tm) | 55 - 60 °C | The temperature at which this compound transitions from a solid to a liquid state. |

| Enthalpy of Fusion (ΔHf) | 20 - 30 J/g | The amount of energy required to melt the compound at its melting point. |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A 5-10 mg sample of this compound is accurately weighed into an alumina or platinum crucible.

-

Atmosphere: The experiment is conducted under a continuous flow of high-purity nitrogen gas (typically 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residue.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A 2-5 mg sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is performed under a nitrogen atmosphere.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above the melting point (e.g., 100 °C) at a controlled heating rate (e.g., 5 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the endothermic peak corresponding to melting. The peak temperature is taken as the melting point (Tm), and the area under the peak is integrated to calculate the enthalpy of fusion (ΔHf).

Decomposition Pathway

The thermal decomposition of this compound is believed to proceed through a free-radical mechanism. The primary step involves the homolytic cleavage of the C-O bonds of the ether linkage, which are the most thermally labile bonds in the molecule.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The logical flow for the thermal analysis of this compound involves a series of steps from sample preparation to data interpretation.

Caption: Workflow for the thermal characterization of this compound.

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. The data and protocols herein are intended to assist researchers in the safe and effective use of this compound in drug development and other scientific endeavors. Further studies, including detailed analysis of decomposition products by techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), would provide deeper insights into the complex degradation chemistry of this compound.

An In-Depth Technical Guide to the Photophysical Properties of 1-Phenoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide will, therefore, focus on the foundational principles of its expected photophysical behavior based on the known properties of its constituent chromophores—naphthalene and the phenoxy group. Furthermore, it will provide detailed experimental protocols for the key spectroscopic techniques required to fully characterize the photophysical properties of 1-phenoxynaphthalene, enabling researchers to generate the necessary data.

Expected Photophysical Profile of this compound

The photophysical properties of this compound are expected to be primarily governed by the naphthalene moiety, which is a well-characterized polycyclic aromatic hydrocarbon. The phenoxy substituent, connected via an ether linkage, will likely act as a perturber of the naphthalene electronic structure.

1.1. Absorption and Emission Spectra:

The absorption spectrum of this compound is anticipated to be similar to that of naphthalene, exhibiting characteristic π-π* transitions. The presence of the phenoxy group may induce a slight red-shift (bathochromic shift) in the absorption and emission maxima compared to unsubstituted naphthalene. For context, naphthalene in cyclohexane exhibits an absorption maximum at approximately 275 nm and a fluorescence quantum yield of 0.23.[1] 1-Phenylnaphthalene, a structurally related compound, shows an excitation peak at 283 nm and an emission peak at 345 nm.[2]

1.2. Fluorescence Quantum Yield:

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by various factors, including the solvent environment. The introduction of the phenoxy group could potentially alter the rates of non-radiative decay pathways, thereby affecting the fluorescence quantum yield of the naphthalene core.

1.3. Phosphorescence:

Naphthalene is known to exhibit phosphorescence at low temperatures from its triplet excited state. The lifetime of this phosphorescence is sensitive to the surrounding environment. The phenoxy group in this compound may influence the efficiency of intersystem crossing from the singlet to the triplet state and the lifetime of the resulting triplet state.

Quantitative Photophysical Data

As of the compilation of this guide, specific, experimentally determined quantitative data for the photophysical properties of this compound are not available in the public domain. The following table is provided as a template for researchers to populate upon experimental investigation.

| Photophysical Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs) | Data not available | |

| Molar Absorptivity (ε) | Data not available | |

| Emission Maximum (λ_em) | Data not available | |

| Stokes Shift | Data not available | |

| Fluorescence Quantum Yield (Φ_f) | Data not available | |

| Fluorescence Lifetime (τ_f) | Data not available | |

| Phosphorescence Maximum (λ_p) | Data not available | |

| Phosphorescence Lifetime (τ_p) | Data not available |

Experimental Protocols

To facilitate the characterization of this compound, detailed methodologies for key photophysical experiments are provided below.

3.1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).

-

Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).

-

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

3.2. Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Prepare dilute solutions of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measurement:

-

Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs) and scanning the emission monochromator over a longer wavelength range.

-

Identify the wavelength of maximum emission (λ_em).

-

The Stokes shift is the difference in wavelength (or energy) between the absorption and emission maxima.

-

3.3. Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to this compound. For naphthalene-like compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:

Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

3.4. Phosphorescence Spectroscopy

Phosphorescence is typically measured at low temperatures to minimize non-radiative decay processes.

-

Instrumentation: A spectrofluorometer with a phosphorescence mode, often requiring a pulsed excitation source and a time-gated detector. A cryostat is needed to cool the sample.

-

Sample Preparation: The sample is typically dissolved in a solvent that forms a clear glass at low temperatures (e.g., a mixture of ethanol and isopentane). The solution is placed in a quartz tube and deoxygenated by several freeze-pump-thaw cycles.

-

Measurement:

-

The sample is cooled to a low temperature (e.g., 77 K, the boiling point of liquid nitrogen).

-

The sample is excited with a pulse of light.

-

After a short delay to allow for the decay of any fluorescence, the time-gated detector measures the phosphorescence emission spectrum.

-

The phosphorescence lifetime (τ_p) can be determined by measuring the decay of the phosphorescence intensity over time after the excitation pulse.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of this compound.

Caption: Workflow for the photophysical characterization of this compound.

Conclusion

While direct experimental data on the photophysical properties of this compound is currently lacking in the scientific literature, this guide provides a strong theoretical foundation and detailed experimental protocols to enable its comprehensive characterization. The naphthalene core is expected to dominate its absorption and emission properties, with the phenoxy group introducing subtle modifications. The provided methodologies for UV-Visible absorption, fluorescence, and phosphorescence spectroscopy will empower researchers to fill the existing knowledge gap and unlock the potential of this compound in various scientific and technological fields, including drug development and materials science. The systematic investigation of this and other under-characterized naphthalene derivatives will undoubtedly contribute to a deeper understanding of structure-property relationships in photofunctional molecules.

References

Crystal Structure of 1-Phenoxynaphthalene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystallographic structure of 1-phenoxynaphthalene, a key aromatic ether with applications in organic synthesis and materials science. Due to limitations in accessing the primary crystallographic data from the Cambridge Structural Database (CCDC deposition number 711230), this document presents a comprehensive, generalized methodology for the determination of such crystal structures using single-crystal X-ray diffraction. The guide outlines a standard experimental protocol, data analysis workflow, and presents the expected format for crystallographic data tables. While the specific quantitative data for this compound is not publicly available, this guide serves as a robust framework for researchers working with this and similar molecular structures.

Introduction

This compound (C₁₆H₁₂O) is an aromatic ether characterized by a naphthalene ring linked to a phenyl group through an oxygen bridge. The three-dimensional arrangement of atoms in its solid state, or its crystal structure, is fundamental to understanding its physicochemical properties, including its melting point, solubility, and reactivity. This information is particularly crucial for drug development professionals, as the crystalline form of a molecule can significantly impact its bioavailability and stability.

The definitive crystal structure of this compound was reported in the journal Phosphorus, Sulfur, and Silicon and the Related Elements in 2010 and deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 711230.[1] Although direct access to the full crystallographic information file (CIF) is restricted, this guide provides the necessary theoretical and methodological background for understanding and replicating such a structural determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound like this compound is typically achieved through single-crystal X-ray diffraction. The following protocol describes a standard methodology.

2.1. Crystallization

High-quality single crystals of this compound are required for analysis. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. Solvents such as ethanol, methanol, or a mixture of dichloromethane and hexane are often effective for aromatic compounds.

-

Procedure:

-

A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.

-

The solution is filtered to remove any particulate impurities.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

-

2.2. Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: The diffractometer collects a series of diffraction images at various crystal orientations. A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of ω and φ scans.

2.3. Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal system and space group are determined from the diffraction data. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The final results of a crystal structure determination are presented in a series of tables. The following tables illustrate the typical format for presenting crystallographic data.

Table 1: Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Empirical formula | C₁₆H₁₂O |

| Formula weight | 220.26 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| θ range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to θ (%) | Data not available |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole (e.Å⁻³) | Data not available |

Table 2: Selected Bond Lengths (Å).

| Atom 1 | Atom 2 | Length |

| O1 | C1 | Data not available |

| O1 | C11 | Data not available |

| C1 | C2 | Data not available |

| C1 | C10 | Data not available |

| ... | ... | ... |

Table 3: Selected Bond Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C1 | O1 | C11 | Data not available |

| O1 | C1 | C2 | Data not available |

| O1 | C1 | C10 | Data not available |

| ... | ... | ... | ... |

Table 4: Selected Torsion Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |

| C11 | O1 | C1 | C2 | Data not available |

| C11 | O1 | C1 | C10 | Data not available |

| ... | ... | ... | ... | ... |

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion

The determination of the crystal structure of this compound provides invaluable insights into its solid-state conformation and intermolecular interactions. While the specific crystallographic data remains proprietary, this guide offers a thorough and standardized methodology for its determination and analysis. The outlined experimental protocol and data presentation format serve as a practical resource for researchers in organic chemistry, materials science, and drug development who are engaged in the crystallographic analysis of this and related compounds. The application of single-crystal X-ray diffraction, as detailed in this document, is the definitive method for elucidating the three-dimensional atomic arrangement that governs the macroscopic properties of crystalline materials.

References

Navigating the Safety Profile of 1-Phenoxynaphthalene: An In-depth Technical Guide

A comprehensive review of the health and safety data for 1-Phenoxynaphthalene is currently unavailable in publicly accessible literature and safety data sheets. To provide a relevant and precautionary overview for researchers, scientists, and drug development professionals, this guide utilizes data from a structurally similar compound, Diphenyl Ether. This substitution allows for an informed, albeit preliminary, assessment of the potential hazards and safe handling procedures.

This technical guide summarizes the available safety and toxicological data for Diphenyl Ether, presented as a surrogate for this compound. The information is structured to provide clear, actionable guidance for laboratory and research settings. All quantitative data are presented in tabular format for ease of comparison, and key experimental protocols and safety workflows are detailed and visualized.

Core Safety and Physicochemical Data

The following tables summarize the key quantitative data for Diphenyl Ether, which can be used as a conservative estimate for the properties of this compound.

Table 1: Physical and Chemical Properties of Diphenyl Ether

| Property | Value |

| Molecular Formula | C12H10O |

| Molecular Weight | 170.21 g/mol |

| Appearance | Colorless crystalline solid or liquid |

| Odor | Geranium-like |

| Boiling Point | 259 °C (498.2 °F)[1] |

| Melting Point | 25 - 27 °C[2] |

| Flash Point | 115 °C (239 °F)[1] |

| Density | 1.073 g/cm³ at 20 °C (68 °F)[1] |

| Vapor Pressure | 0.08 hPa at 20 °C (68 °F)[1] |

| Solubility in Water | Insoluble[3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene[3] |

Table 2: Toxicological Data for Diphenyl Ether

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | OECD Guideline 423 (Acute Toxic Class Method)[4] |

| Skin Irritation | Causes mild skin irritation | Rabbit | OECD Guideline 404 |

| Eye Irritation | Causes serious eye damage | Rabbit | OECD Guideline 405[2][4][5] |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | - | [2][5] |

Table 3: Occupational Exposure Limits for Diphenyl Ether

| Organization | Limit | Value |

| OSHA (USA) | TWA | 1 ppm (7 mg/m³)[4] |

| NIOSH (USA) | TWA | 1 ppm (7 mg/m³) |

| ACGIH (USA) | TWA | 1 ppm (7 mg/m³) |

| ACGIH (USA) | STEL | 2 ppm (14 mg/m³) |

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines. These protocols provide a framework for generating reliable and reproducible data.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[4]

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[4]

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation and Administration: The test substance is typically administered orally via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]

-

Procedure: A group of three animals is dosed at the selected starting level. The outcome (mortality or survival) determines the next step:

-

If no mortality occurs, the next higher dose level is used in a new group of three animals.

-

If mortality occurs, the test is repeated at a lower dose level in a new group of three animals to confirm the result.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

Skin Irritation Testing (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.[7][8][9]

-

Test System: A commercially available, validated reconstructed human epidermis model is used.

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue model.

-

The tissue is exposed to the substance for a defined period (e.g., 60 minutes).[10]

-

Following exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Tissue viability is determined using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of the cells.[9]

-

Classification: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[7]

Eye Irritation Testing (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[11][12]

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[11]

-

Procedure:

-

Observation: Ocular reactions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[13]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not defined, the metabolism of the surrogate, Diphenyl Ether, and general safety workflows provide valuable visual guidance.

Conclusion

Due to the absence of specific health and safety data for this compound, this guide provides a conservative safety assessment based on the structurally related compound, Diphenyl Ether. Researchers and laboratory personnel should handle this compound with the precautions outlined for Diphenyl Ether, including the use of appropriate personal protective equipment, ensuring adequate ventilation, and having established procedures for spills and exposures. It is imperative that any future toxicological studies on this compound are conducted to establish its specific hazard profile. Until such data is available, a cautious approach is strongly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. dermatest.com [dermatest.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

An In-depth Technical Guide to 1-Phenoxynaphthalene: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenoxynaphthalene, a diaryl ether of interest in organic synthesis and materials science. While the specific historical discovery of this compound is not well-documented, its synthesis falls under the well-established category of Ullmann condensations, a cornerstone of aryl ether formation. This document details the probable synthetic methodology, physical and spectral properties, and the logical framework for its preparation and characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound (C₁₆H₁₂O) is an aromatic ether characterized by a phenoxy group attached to the 1-position of a naphthalene ring. Diaryl ethers are a significant class of compounds with applications ranging from pharmaceuticals to polymer chemistry. The ether linkage in these molecules provides a unique combination of flexibility and stability, influencing their conformational behavior and electronic properties. This guide serves as a technical resource for professionals engaged in the research and development of novel organic molecules, providing foundational data and methodologies related to this compound.

History and Discovery

The discovery of this compound is not attributed to a single, seminal publication but rather is understood as a logical extension of well-established synthetic organic chemistry principles developed in the early 20th century. The primary method for the synthesis of diaryl ethers, the Ullmann condensation, was first reported by Fritz Ullmann in 1905. This copper-catalyzed reaction between an aryl halide and a phenol (or their corresponding salts) became the standard for creating C-O bonds between aromatic rings. It is highly probable that this compound was first synthesized as an application of this powerful reaction, likely through the coupling of a 1-halonaphthalene with phenol or a phenoxide.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

The most logical and historically significant method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 1-naphthol with bromobenzene.

General Reaction Scheme

The overall reaction can be depicted as follows:

Experimental Protocol: Ullmann Condensation

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Ullmann condensation. Specific reaction conditions may require optimization.

Materials:

-

1-Naphthol

-

Bromobenzene

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

-

Toluene

-

Diatomaceous earth (e.g., Celite®)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-naphthol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reactant Addition: Add a suitable high-boiling polar solvent such as DMF. To this suspension, add bromobenzene (1.2 eq).

-

Reaction: Heat the reaction mixture to a temperature between 120-150 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter through a pad of diatomaceous earth to remove the copper catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine to remove the DMF and any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Experimental Workflow Diagram

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.0 - 8.2 | Aromatic C-O | 155 - 160 |

| Naphthalene C | 110 - 135 | ||

| Phenyl C | 115 - 130 | ||

| Quaternary C | 130 - 140 |

Note: These are predicted values. Actual experimental values may vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-O-C (Aryl ether stretch) | 1200 - 1250 (strong) |

| C=C (Aromatic stretch) | 1450 - 1600 (multiple bands) |

| =C-H (Aromatic C-H stretch) | 3000 - 3100 (multiple bands) |

| =C-H (Aromatic C-H bend) | 690 - 900 (multiple bands) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 220.09 |

| [M-C₆H₅O]⁺ | 127.05 |

| [M-C₁₀H₇]⁺ | 93.03 |

Logical Relationships in Synthesis and Characterization

The synthesis and confirmation of this compound follow a logical progression of steps, from the selection of starting materials to the final structural verification.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the scientific literature detailing specific signaling pathways or significant biological activities of this compound. As a synthetic aromatic ether, its biological effects would need to be determined through dedicated screening programs. The core structure, however, is present in some more complex molecules with biological relevance, suggesting that derivatives of this compound could be of interest in medicinal chemistry.

Conclusion

This compound represents a fundamental diaryl ether whose synthesis is rooted in the classic Ullmann condensation reaction. This guide has provided a detailed overview of its likely historical context, physicochemical properties, a comprehensive experimental protocol for its synthesis, and the expected spectroscopic data for its characterization. The provided diagrams offer a clear visual representation of the experimental workflow and the logical progression of its synthesis and analysis. While its specific biological roles are yet to be explored, this document serves as a valuable technical resource for researchers and professionals working with this and related compounds.

Methodological & Application

Synthesis of 1-Phenoxynaphthalene Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 1-phenoxynaphthalene derivatives. This class of compounds is of growing interest in medicinal chemistry due to its potential biological activities.

This compound derivatives are aromatic ethers that have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents. Their biological effects are believed to be mediated, in part, through the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document outlines established synthetic methodologies for preparing these compounds and provides a rationale for their potential applications in drug discovery.

Synthetic Strategies for this compound Derivatives

Several robust methods are available for the synthesis of this compound and its derivatives. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction scale. The most common and effective methods include the Ullmann condensation, Buchwald-Hartwig amination, Chan-Lam coupling, and nucleophilic aromatic substitution. More recently, microwave-assisted synthesis has emerged as a rapid and efficient alternative.

A general scheme for the synthesis of this compound is presented below:

Caption: General synthetic approach to this compound derivatives.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key features and typical quantitative data for the primary methods used to synthesize this compound derivatives.

| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu2O) | DMF, Pyridine | 100 - 200 | 12 - 24 | 60 - 85 |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2) with ligand | Toluene, Dioxane | 80 - 110 | 8 - 24 | 75 - 95 |

| Chan-Lam Coupling | Copper catalyst (e.g., Cu(OAc)2) | DCM, MeOH | Room Temp - 80 | 24 - 72 | 70 - 93 |

| Nucleophilic Aromatic Substitution | Strong base (e.g., K2CO3, NaH) | DMSO, DMF | 100 - 150 | 4 - 12 | 50 - 80 |

| Microwave-Assisted Synthesis | Varies (Cu or Pd catalyst) | Varies | 100 - 180 | 0.25 - 2 | 80 - 95 |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and equipment used.

Protocol 1: Ullmann Condensation for this compound Synthesis

This protocol describes the copper-catalyzed coupling of a 1-naphthol derivative with an aryl halide.

Materials:

-

1-Naphthol (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add 1-naphthol, aryl bromide, CuI, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 150 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis

This protocol details the palladium-catalyzed synthesis of this compound derivatives.[1][2][3][4][5]

Materials:

-

1-Naphthol (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Ligand (e.g., BINAP, Xantphos) (0.04 eq)

-

Cesium carbonate (Cs2CO3) (1.5 eq)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under an inert atmosphere, combine Pd(OAc)2 and the phosphine ligand in a reaction vessel.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add 1-naphthol, aryl bromide, and Cs2CO3.

-

Seal the vessel and heat the mixture to 100 °C with stirring for 8-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Protocol 3: Chan-Lam Coupling for this compound Synthesis

This protocol outlines the copper-promoted coupling of a 1-naphthol with an aryl boronic acid.[6][7][8][9][10]

Materials:

-

1-Naphthol (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Copper(II) acetate (Cu(OAc)2) (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask, add 1-naphthol, phenylboronic acid, and Cu(OAc)2.

-

Add DCM and pyridine.

-

Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute with DCM and wash with aqueous ammonium chloride solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 4: Microwave-Assisted Synthesis of this compound

This protocol provides a rapid, microwave-assisted method for the synthesis.[11][12][13][14]

Materials:

-

1-Naphthol (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Copper(I) oxide (Cu2O) (0.05 eq)

-

Cesium carbonate (Cs2CO3) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a microwave reaction vessel, combine 1-naphthol, aryl bromide, Cu2O, and Cs2CO3.

-

Add DMSO and seal the vessel.

-

Place the vessel in a microwave reactor and irradiate at 150 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Biological Applications and Signaling Pathways

This compound derivatives have been investigated for their potential as anti-inflammatory agents. Studies on related 2-phenylnaphthalene compounds have shown that they can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16] This anti-inflammatory effect is mediated through the downregulation of the MAPK and NF-κB signaling pathways.[15][16]

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades, including the MAPK and NF-κB pathways. The activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and enzymes like iNOS and COX-2.

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.

The ability of this compound derivatives to inhibit these key inflammatory pathways suggests their potential as therapeutic agents for inflammatory diseases. Further research is warranted to fully elucidate their mechanism of action and to evaluate their efficacy and safety in preclinical models.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel thermal and microwave-assisted facile route to naphthalen-2(1H)-ones via an oxidative alkoxylation-ring-opening protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-pot microwave-assisted synthesis of organotin Schiff bases: an optical and electrochemical study towards their effects in organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Microwave-assisted ultrafast synthesis of an iron-based biomolecule-templated nanozyme with augmented peroxidase-mimetic activity - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]

- 16. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Phenoxynaphthalene in Concentrating Solar Power

Affiliation: Google Research

Introduction

Concentrating Solar Power (CSP) is a promising renewable energy technology that utilizes mirrors to concentrate sunlight and generate heat, which is then used to produce electricity. A key component of CSP systems is the heat transfer fluid (HTF) that transports the thermal energy from the solar receiver to the power block. The operating temperature of the HTF is a critical factor determining the overall thermodynamic efficiency of the CSP plant. For decades, the maximum operating temperature of organic HTFs has been limited to approximately 400°C.

1-Phenoxynaphthalene has emerged as a candidate for a new generation of high-temperature HTFs, with the potential to operate at temperatures up to 500°C. Its favorable thermophysical properties, including being liquid at room temperature and having a low vapor pressure, make it an attractive alternative to commonly used molten salts. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a high-temperature HTF in CSP applications.

Physicochemical Properties of this compound

A comprehensive understanding of the thermophysical properties of this compound is essential for its application in CSP systems. The following table summarizes key quantitative data, compiled from various experimental measurements and computational estimations.[1][2]

| Property | Value | Units | Reference(s) |

| Chemical Formula | C₁₆H₁₂O | - | - |

| Molar Mass | 220.27 | g/mol | - |

| Melting Point | 297.473 ± 0.01 | K | [1] |

| Normal Boiling Point | ~638 | K | [1] |

| Critical Temperature (est.) | 820 | K | [2] |

| Critical Pressure (est.) | 3.1 | MPa | [2] |

| Critical Density (est.) | 310 | kg/m ³ | [2] |

| Liquid Density at 298.15 K | 1100 | kg/m ³ | [1] |

| Molar Heat Capacity (liquid) at 298.15 K | 315.7 | J/(mol·K) | [1] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound for experimental evaluation. The Suzuki coupling reaction is a common method for this synthesis.

Materials:

-

1-Bromonaphthalene

-

Phenol

-

Palladium(II) acetate (catalyst)

-

Triphenylphosphine (ligand)

-

Potassium carbonate (base)

-

Toluene (solvent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Set up a round-bottom flask with a condenser under an inert atmosphere (Argon or Nitrogen).

-

To the flask, add 1-bromonaphthalene, phenol, potassium carbonate, and toluene.

-

Stir the mixture and begin heating to reflux.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.

-

Once the main reaction mixture is refluxing, add the catalyst solution.

-

Continue refluxing for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid base.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Thermal Stability Testing: Static Conditions

Objective: To evaluate the thermal stability of this compound under static, high-temperature conditions, based on ASTM D6743.[3][4][5]

Materials:

-

This compound sample

-

Stainless steel pressure vessels (ampoules)

-

High-temperature oven

-

Inert gas (Argon or Nitrogen)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Analytical balance

Procedure:

-

Clean and dry the stainless steel ampoules thoroughly.

-

Weigh a precise amount of this compound (e.g., 10 g) into each ampoule.

-

Purge the ampoules with an inert gas to remove any oxygen.

-

Seal the ampoules securely.

-

Place the sealed ampoules in a high-temperature oven pre-heated to the desired test temperature (e.g., 400°C, 450°C, 500°C).

-

Maintain the temperature for a specified duration (e.g., 100 hours, 500 hours).

-

After the designated time, carefully remove the ampoules from the oven and allow them to cool to room temperature.

-

Open the ampoules in a well-ventilated fume hood.

-

Analyze the stressed fluid sample using GC to identify and quantify any degradation products, such as isomers (2-phenylnaphthalene) and lower or higher boiling point compounds.[3]

-

Compare the chromatogram of the stressed sample with that of an unstressed sample to determine the extent of degradation.

Thermal Stability Testing: Dynamic (Loop) Conditions

Objective: To assess the performance and stability of this compound under conditions that simulate a CSP plant's circulating loop.

Materials:

-

High-temperature, closed-loop circulation system constructed from stainless steel.

-

High-temperature pump.

-

Heater section to simulate the solar receiver.

-

Cooler section to simulate the heat exchanger.

-

Sensors for temperature, pressure, and flow rate.

-

Sampling ports.

-

This compound.

Procedure:

-

Fill the circulation loop with a known volume of this compound.

-

Pressurize the system with an inert gas to prevent boiling and oxidation.

-

Start the circulation pump to achieve the desired flow rate.

-

Apply heat to the heater section to bring the fluid to the target operating temperature (e.g., 450°C).

-

Operate the loop continuously for an extended period (e.g., 1000 hours).

-

Periodically, draw small samples of the fluid from the sampling ports.

-

Analyze the samples using GC to monitor for any changes in composition, including the formation of isomers and degradation products.

-

At the end of the test, shut down the system, and inspect the loop components for any signs of fouling or corrosion.

Visualizations

Experimental Workflow for HTF Evaluation

The following diagram illustrates the typical workflow for evaluating a candidate heat transfer fluid like this compound.

Caption: Workflow for the evaluation of this compound as a CSP HTF.

Proposed High-Temperature Degradation Pathway

At elevated temperatures, this compound can undergo isomerization and degradation. The following diagram illustrates a proposed pathway based on experimental observations.